molecular formula C20H14Br2O2S B15147539 3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene

3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene

Cat. No.: B15147539
M. Wt: 478.2 g/mol
InChI Key: GCVYBWKDADUEFL-UHFFFAOYSA-N
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Description

3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is an organic compound with a complex structure that includes bromine atoms, naphthalene rings, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. A common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the naphthalene rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and sulfanylidene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is unique due to the presence of both bromine atoms and a sulfanylidene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C20H14Br2O2S

Molecular Weight

478.2 g/mol

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane

InChI

InChI=1S/C20H12Br2O2.H2S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h1-10,23-24H;1H2

InChI Key

GCVYBWKDADUEFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.S

Origin of Product

United States

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